

Basolite Z377 (MOF-177): A Comprehensive Technical Guide to Structural Characterization and Analysis

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Compound of Interest

Compound Name: *Basolite Z377*

Cat. No.: *B8822124*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Basolite Z377, also known by its scientific designation MOF-177, is a prominent member of the metal-organic framework (MOF) family of materials.^{[1][2][3]} Composed of zinc ions coordinated to 1,3,5-benzenetribenzoic acid (H3BTB) linkers, **Basolite Z377** exhibits an exceptionally high surface area and a well-defined porous structure. These characteristics make it a material of significant interest for a wide range of applications, including gas storage, separations, and catalysis. This technical guide provides an in-depth overview of the structural characterization and analysis of **Basolite Z377**, intended to serve as a valuable resource for researchers and professionals in materials science and drug development.

Structural and Physicochemical Properties

The fundamental properties of **Basolite Z377** are summarized in the tables below, providing a quantitative overview of its key structural and physical characteristics.

General Properties

| Property | Value |
|------------------|---|
| Synonym | MOF-177 |
| Chemical Formula | C ₅₄ H ₃₀ O ₁₃ Zn ₄ |
| Molecular Weight | 1148.37 g/mol [4][5] |
| Appearance | White to off-white powder |

Crystallographic Data

The crystal structure of **Basolite Z377** has been determined by single-crystal X-ray diffraction. [6] The material crystallizes in a trigonal system with the P-31c space group. The unit cell parameters are provided in the table below.[7]

| Crystallographic Parameter | Value |
|----------------------------|----------------------------|
| Crystal System | Trigonal |
| Space Group | P-31c |
| a | 37.072 Å[7] |
| b | 37.072 Å[7] |
| c | 30.0333 Å[7] |
| α | 90°[7] |
| β | 90°[7] |
| γ | 120°[7] |
| Cell Volume | 35745.9 Å ³ [7] |

Porosity and Surface Area

Basolite Z377 is renowned for its exceptionally high porosity. The surface area is typically characterized by nitrogen adsorption-desorption isotherms at 77 K and calculated using the Brunauer-Emmett-Teller (BET) and Langmuir methods.

| Porosity Parameter | Value |
|------------------------|---|
| BET Surface Area | 4740 - 4898 m ² /g[6][8][9][10] |
| Langmuir Surface Area | 5340 m ² /g[6] |
| Pore Volume | Data not available in the searched literature |
| Pore Size Distribution | Data not available in the searched literature |

Thermal Stability

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of **Basolite Z377**. The material is generally stable to temperatures around 330-420°C in the presence of oxygen, after which it decomposes to zinc oxide.[11][12]

| Thermal Property | Value |
|--|---|
| Decomposition Temperature (in O ₂) | ~420 °C[11][12] |
| Decomposition Temperature (in vacuum) | Stable up to higher temperatures than in O ₂ |

Experimental Protocols

This section details the methodologies for the synthesis and key characterization techniques applied to **Basolite Z377**.

Synthesis of Basolite Z377

Two common methods for the synthesis of **Basolite Z377** are the conventional solvothermal method and the more rapid sonochemical method.

The solvothermal synthesis of **Basolite Z377** typically involves the reaction of a zinc salt and the organic linker in a high-boiling point solvent under elevated temperature and pressure.

Materials:

- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

- 1,3,5-Benzenetribenzoic acid (H₃BTB)
- N,N-Diethylformamide (DEF)
- Chloroform

Procedure:

- A solution of zinc nitrate hexahydrate in N,N-diethylformamide (DEF) is prepared.
- A separate solution of 1,3,5-benzenetribenzoic acid (H₃BTB) in DEF is prepared.
- The two solutions are mixed in a sealed reaction vessel.
- The vessel is heated in a convection oven at a specific temperature (e.g., 85-105°C) for a designated period (e.g., 24-48 hours).
- After cooling to room temperature, the resulting crystalline product is collected by filtration.
- The product is washed with fresh DEF to remove unreacted precursors.
- The solvent within the pores is exchanged with a more volatile solvent, such as chloroform.
- The final product is activated by heating under vacuum to remove the solvent and open the porous network.

Sonochemical synthesis offers a significantly faster route to obtaining **Basolite Z377** crystals.
[8][9][10]

Materials:

- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- 1,3,5-Benzenetribenzoic acid (H₃BTB)
- 1-Methyl-2-pyrrolidinone (NMP)

Procedure:

- A solution of the zinc salt and the organic linker is prepared in 1-methyl-2-pyrrolidinone (NMP).
- The solution is subjected to high-intensity ultrasonic irradiation for a short duration (e.g., 40 minutes).[8][9][10]
- The resulting crystalline product is collected and washed with NMP.
- The product is activated by heating under vacuum.

Characterization Techniques

PXRD is used to confirm the crystalline phase and purity of the synthesized **Basolite Z377**.

Instrumentation:

- A powder X-ray diffractometer with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$).

Procedure:

- A small amount of the powdered sample is placed on a sample holder.
- The sample is scanned over a 2θ range (e.g., 2° to 50°) with a defined step size and scan speed.
- The resulting diffraction pattern is compared to the simulated pattern from the known crystal structure of MOF-177 to confirm phase identity.

This technique is used to determine the surface area and porosity of **Basolite Z377**.

Instrumentation:

- A surface area and porosity analyzer.

Procedure:

- The sample is degassed under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any adsorbed guest molecules.

- The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
- The BET surface area is calculated from the adsorption data in the relative pressure (P/P_0) range of 0.05 to 0.3.
- The Langmuir surface area is calculated from the adsorption data.
- Pore size distribution can be determined using methods such as Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) method.[13]

TGA is performed to assess the thermal stability of **Basolite Z377**.

Instrumentation:

- A thermogravimetric analyzer.

Procedure:

- A small amount of the sample is placed in the TGA pan.
- The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the coordination of the organic linker to the metal centers and the overall framework structure.

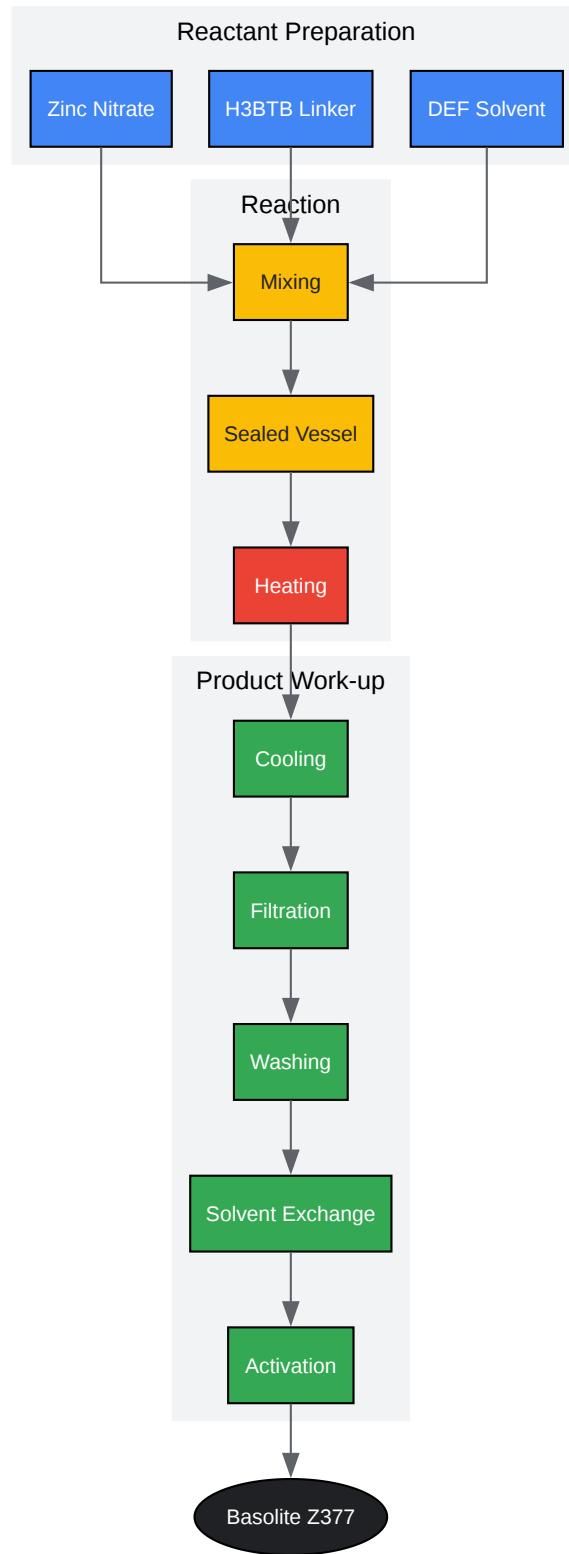
Raman Spectroscopy:

- A Raman spectrometer with a specific laser excitation wavelength is used. The spectrum of the solid sample is collected and analyzed for characteristic vibrational modes of the BTB linker and the metal-oxygen bonds. A Raman spectrum of MOF-177 powder has been reported.[14]

Visualizations

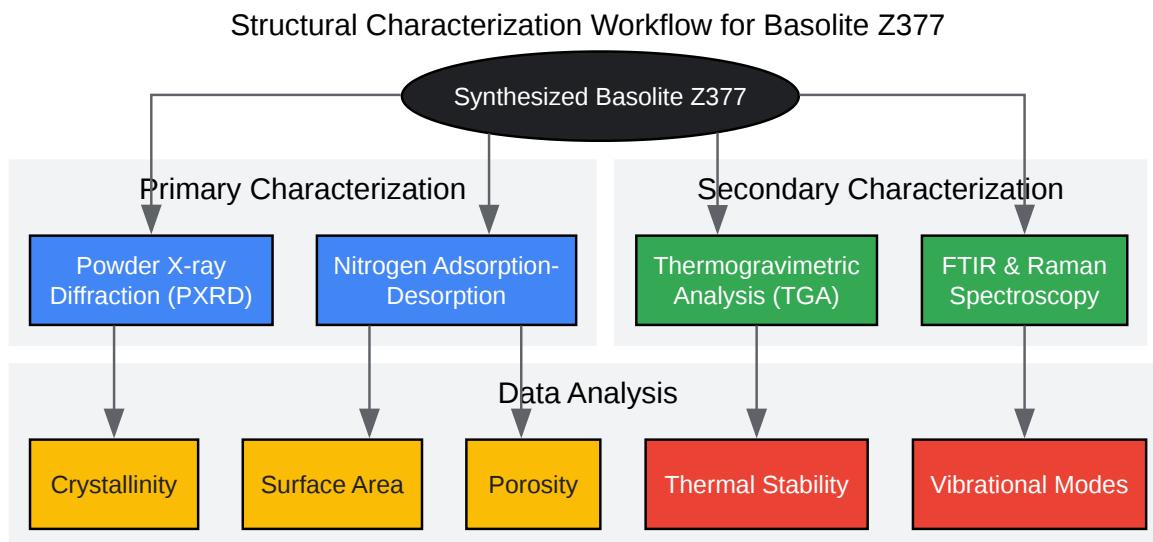
The following diagrams illustrate key processes and relationships related to **Basolite Z377**.

Solvothermal Synthesis of Basolite Z377



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Caption: Workflow for the solvothermal synthesis of **Basolite Z377**.

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Caption: Logical workflow for the structural characterization of **Basolite Z377**.

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References

- 1. Basolite(R) Z377 | 676593-65-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Basolite(R) Z377 | C54H30O13Zn4 | CID 163323435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Basolite Z377 MOF 177 676593-65-0 [sigmaaldrich.com]
- 5. Basolite Z377 MOF 177 676593-65-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]
- 7. RASPA2/structures/mofs/cif/MOF-177.cif at master · numat/RASPA2 · GitHub [github.com]
- 8. Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent (2010) | Da-Won Jung | 221 Citations [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
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